molecular formula C19H13NO4 B607970 HOI-07 CAS No. 1606160-40-0

HOI-07

Cat. No.: B607970
CAS No.: 1606160-40-0
M. Wt: 319.32
InChI Key: NNWGHQZOKPDPAG-AJGUQREPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOI-07, chemically known as (E)-3-((E)-4-(benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is a novel and potent inhibitor of Aurora B kinase. Aurora kinases are crucial for chromosome alignment, segregation, and cytokinesis during mitosis. This compound specifically inhibits Aurora B kinase activity, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HOI-07 involves a ligand docking method to explore potential Aurora B inhibitors. One thousand compounds from an in-house compound library were screened against the Aurora B structure, and this compound was selected for further study . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Currently, this compound is produced for research purposes and is not available for industrial-scale production. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Properties

IUPAC Name

(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWGHQZOKPDPAG-MSLGXNKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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